molecular formula C11H9N7OS B2725023 N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351616-21-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2725023
CAS RN: 1351616-21-1
M. Wt: 287.3
InChI Key: QPRWAWHSTJPGFS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as compound A, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

Herbicidal Activity

Research indicates that pyrazole derivatives, including those similar in structure to "N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide", act as potent inhibitors of photosynthetic electron transport. Such compounds have been evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, showing remarkable inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. This suggests their potential application as herbicides targeting photosynthetic electron transport in plants (Vicentini et al., 2005).

Antimycobacterial Effects

Substituted isosteres of pyridine and pyrazinecarboxylic acids have shown significant activity against Mycobacterium tuberculosis. These compounds, with structural features reminiscent of the queried molecule, exhibit antimycobacterial properties that range from moderate to high potency compared to the standard drug pyrazinamide. The enhancement of lipophilicity in these derivatives to improve cellular permeability has been a focus, indicating a promising area for the development of new antimycobacterial agents (Gezginci et al., 1998).

Antimicrobial Properties

Derivatives incorporating the pyridazine core, akin to "N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide", have been synthesized and assessed for antimicrobial activity. These compounds, including 3-substituted pyridazino derivatives, demonstrated significant antimicrobial effects, highlighting their potential as new antimicrobial agents. The exploration of structural variations to enhance activity against a range of microbial pathogens underscores the versatility and therapeutic promise of these compounds (El-Mariah et al., 2006).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7OS/c1-7-14-17-11(20-7)13-10(19)8-3-4-9(16-15-8)18-6-2-5-12-18/h2-6H,1H3,(H,13,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRWAWHSTJPGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

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